molecular formula C11H24N2 B15168218 Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- CAS No. 650600-24-1

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)-

Cat. No.: B15168218
CAS No.: 650600-24-1
M. Wt: 184.32 g/mol
InChI Key: PHEWXTWFFPULJS-UHFFFAOYSA-N
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Description

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H24N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular Raschig amination, which uses 1,3-diaminopropane and sodium hypochlorite as reagents. The reaction proceeds through the formation of N,N-dichloro-1,3-diaminopropane, followed by cyclization to form the pyrazolidine ring .

Industrial Production Methods

Industrial production of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as reagent concentrations, pH, and temperature, is crucial to maximize yield and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atoms and the steric effects of the bulky tert-butyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinones, while reduction can produce pyrazolidines with different substituents .

Scientific Research Applications

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrazolidine, 1,2-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazolidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolidine, 1,2-bis(1,1-dimethylethyl)- is unique due to its bulky tert-butyl groups, which influence its reactivity and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and industrial applications .

Properties

CAS No.

650600-24-1

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1,2-ditert-butylpyrazolidine

InChI

InChI=1S/C11H24N2/c1-10(2,3)12-8-7-9-13(12)11(4,5)6/h7-9H2,1-6H3

InChI Key

PHEWXTWFFPULJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCCN1C(C)(C)C

Origin of Product

United States

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